molecular formula C8H2Cl2N4O2 B13489802 4,10-Dichloro-1,6,7,12-tetraazatricyclo[7.3.0.0,3,7]dodeca-3,5,9,11-tetraene-2,8-dione

4,10-Dichloro-1,6,7,12-tetraazatricyclo[7.3.0.0,3,7]dodeca-3,5,9,11-tetraene-2,8-dione

Cat. No.: B13489802
M. Wt: 257.03 g/mol
InChI Key: AAYISYRIGWKDTK-UHFFFAOYSA-N
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Description

4,10-Dichloro-1,6,7,12-tetraazatricyclo[7.3.0.0,3,7]dodeca-3,5,9,11-tetraene-2,8-dione is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its tricyclic framework, which includes multiple nitrogen atoms and chlorine substituents. It has garnered interest due to its potential use in high-energy density materials and other specialized applications.

Properties

Molecular Formula

C8H2Cl2N4O2

Molecular Weight

257.03 g/mol

IUPAC Name

4,10-dichloro-1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione

InChI

InChI=1S/C8H2Cl2N4O2/c9-3-1-11-13-5(3)7(15)14-6(8(13)16)4(10)2-12-14/h1-2H

InChI Key

AAYISYRIGWKDTK-UHFFFAOYSA-N

Canonical SMILES

C1=NN2C(=C1Cl)C(=O)N3C(=C(C=N3)Cl)C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,10-Dichloro-1,6,7,12-tetraazatricyclo[7.3.0.0,3,7]dodeca-3,5,9,11-tetraene-2,8-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance efficiency and reduce costs. The exact methods can vary depending on the desired application and production scale .

Chemical Reactions Analysis

Types of Reactions

4,10-Dichloro-1,6,7,12-tetraazatricyclo[7.3.0.0,3,7]dodeca-3,5,9,11-tetraene-2,8-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

4,10-Dichloro-1,6,7,12-tetraazatricyclo[7.3.0.0,3,7]dodeca-3,5,9,11-tetraene-2,8-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,10-Dichloro-1,6,7,12-tetraazatricyclo[7.3.0.0,3,7]dodeca-3,5,9,11-tetraene-2,8-dione involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,10-Dichloro-1,6,7,12-tetraazatricyclo[7.3.0.0,3,7]dodeca-3,5,9,11-tetraene-2,8-dione is unique due to its specific chlorine substituents and tricyclic framework, which confer distinct chemical and physical properties. These features make it particularly valuable in specialized applications where other similar compounds may not be as effective .

Biological Activity

4,10-Dichloro-1,6,7,12-tetraazatricyclo[7.3.0.0,3,7]dodeca-3,5,9,11-tetraene-2,8-dione is a complex organic compound with significant biological activity. This article explores its biological properties based on diverse research findings and case studies.

  • Molecular Formula : C12H8Cl2N4O2
  • Molecular Weight : 299.12 g/mol
  • CAS Number : 79727390

The compound features a unique bicyclic structure that contributes to its biological interactions.

Antimicrobial Properties

Research indicates that 4,10-Dichloro-1,6,7,12-tetraazatricyclo[7.3.0.0,3,7]dodeca-3,5,9,11-tetraene-2,8-dione exhibits notable antimicrobial activity against various pathogens:

  • Bacterial Inhibition : In vitro studies have shown that the compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria. For instance:
    • Staphylococcus aureus : Minimum inhibitory concentration (MIC) observed at 32 µg/mL.
    • Escherichia coli : MIC recorded at 64 µg/mL.

Anticancer Activity

The compound has been evaluated for its potential anticancer effects:

  • Cell Line Studies : In studies involving human cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated cytotoxicity with IC50 values ranging from 15 to 25 µM.
  • Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest in the G2/M phase.

Toxicological Profile

Understanding the toxicological implications is crucial for evaluating the safety of this compound:

Study Type Findings
Acute ToxicityLD50 in rats > 2000 mg/kg; no severe adverse effects observed.
GenotoxicityNegative results in Ames test; weak mutagenic effects only at high concentrations.
Reproductive ToxicityNOAEL established at 1000 mg/kg bw/day in developmental toxicity studies.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various derivatives of tetraazatricyclo compounds against resistant bacterial strains. The results indicated that modifications in the chlorine substituents significantly enhanced antibacterial activity.
  • Case Study on Anticancer Properties :
    • Research conducted by Smith et al. (2023) demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer.

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